Bienvenue dans la boutique en ligne BenchChem!

Benzo[c]isoxazol-3-ylmethanol

Computational chemistry Heterocyclic aromaticity Scaffold selection

Benzo[c]isoxazol-3-ylmethanol (synonym: 2,1-benzisoxazole-3-methanol; CAS 2268818-24-0) is a heterocyclic organic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol. It belongs to the 2,1-benzisoxazole (anthranil) subclass—a bicyclic scaffold in which a benzene ring is fused to the c-face of an isoxazole ring, producing a 10π-electron aromatic system distinct from the more common 1,2-benzisoxazole (benzo[d]isoxazole) isomer.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B13711900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]isoxazol-3-ylmethanol
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)CO
InChIInChI=1S/C8H7NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-4,10H,5H2
InChIKeyCMELIBJCGSNPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]isoxazol-3-ylmethanol (CAS 2268818-24-0): Core Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


Benzo[c]isoxazol-3-ylmethanol (synonym: 2,1-benzisoxazole-3-methanol; CAS 2268818-24-0) is a heterocyclic organic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It belongs to the 2,1-benzisoxazole (anthranil) subclass—a bicyclic scaffold in which a benzene ring is fused to the c-face of an isoxazole ring, producing a 10π-electron aromatic system distinct from the more common 1,2-benzisoxazole (benzo[d]isoxazole) isomer [1]. The defining structural feature is a reactive primary hydroxymethyl (-CH₂OH) group appended at the C3 position of the isoxazole ring, which serves as a synthetic handle for esterification, etherification, oxidation, and nucleophilic displacement reactions. Predicted physicochemical properties include a boiling point of 327.0 ± 17.0 °C, density of 1.315 ± 0.06 g/cm³, and a pKa of 13.37 ± 0.10 . The compound is supplied as a research-grade intermediate typically at ≥98% purity (HPLC), and is soluble in common organic solvents including methanol, DMSO, and dichloromethane .

Why Benzo[c]isoxazol-3-ylmethanol Cannot Be Interchanged with Generic Benzisoxazole Analogs: A Procurement Risk Analysis


The benzisoxazole family encompasses two regioisomeric scaffolds—2,1-benzisoxazole (anthranil, benzo[c]isoxazole) and 1,2-benzisoxazole (benzo[d]isoxazole)—that differ fundamentally in thermodynamic stability, aromaticity patterns, and chemical reactivity [1]. Computational analysis of ring currents reveals that anthranil sustains only a perimeter π-circulation without separate monocycle currents, whereas 1,2-benzisoxazole sustains strong benzene-like currents in the six-membered ring with bifurcated flow in the five-membered ring; this results in an aromaticity ordering of benzoxazole ≈ 1,2-benzisoxazole > anthranil [1]. As a consequence, 2,1-benzisoxazoles exhibit markedly different reactivity toward electrophilic and nucleophilic reagents compared to their 1,2-isomers—for instance, 2,1-benzisoxazoles readily form 1-alkyl-2,1-benzisoxazolium salts with trialkylorthoformates in the presence of BF₃·Et₂O, a reactivity profile not shared by the 1,2-isomer . Furthermore, the hydroxymethyl substituent at C3 introduces hydrogen-bond donor capability (one HBD), polarity (TPSA contribution), and a derivatization anchor that is absent in unsubstituted benzisoxazole cores. Substituting a 1,2-benzisoxazole-3-methanol or a non-hydroxymethyl benzisoxazole for the target compound in a synthetic route validated around the 2,1-benzisoxazole-3-methanol scaffold will predictably alter reaction kinetics, intermediate stability, and final product identity, invalidating the synthetic protocol.

Benzo[c]isoxazol-3-ylmethanol: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Regioisomeric Scaffold Identity: Thermodynamic Stability Ordering of 2,1-Benzisoxazole Versus 1,2-Benzisoxazole Isomers

Ab initio computation of π-current density maps demonstrates that the 2,1-benzisoxazole (anthranil) scaffold—the core of benzo[c]isoxazol-3-ylmethanol—exhibits fundamentally different electron delocalization compared to the 1,2-benzisoxazole regioisomer [1]. Anthranil sustains only a perimeter circulation without separate monocycle ring currents, whereas 1,2-benzisoxazole sustains strong benzene-like currents in the six-membered ring with bifurcated flow in the five-membered ring. The resulting thermodynamic stability ordering is benzoxazole ≈ 1,2-benzisoxazole > anthranil, with the stability difference paralleling that between oxazole and isoxazole themselves [1]. This differential aromatic stabilization directly impacts reactivity: under identical conditions with trialkylorthoformates and BF₃·Et₂O, 2,1-benzisoxazoles form 1-alkyl-2,1-benzisoxazolium salts in good yields, a transformation not accessible to 1,2-benzisoxazoles .

Computational chemistry Heterocyclic aromaticity Scaffold selection Drug discovery building blocks

Hydroxymethyl Functional Handle at C3: Synthetic Diversification Capacity Versus Parent Benzo[c]isoxazole

The primary hydroxymethyl (-CH₂OH) group at the C3 position of the 2,1-benzisoxazole core enables a portfolio of synthetic transformations that are inaccessible from the parent benzo[c]isoxazole scaffold (CAS 271-58-9) [1]. Documented transformations of C3-hydroxymethyl benzisoxazole intermediates include: (a) acylation to esters with acid chlorides/anhydrides; (b) etherification with alkyl/benzyl halides under basic conditions (K₂CO₃, DMF or Et₃N, CH₂Cl₂); (c) oxidation to the corresponding aldehyde or carboxylic acid; (d) conversion to halomethyl derivatives (chloride, bromide) for nucleophilic displacement; and (e) Mitsunobu reactions for C-O, C-N, and C-S bond formation [1]. The parent benzo[c]isoxazole, lacking this handle, requires C-H activation or electrophilic aromatic substitution for C3 functionalization—processes that are electronically disfavored on the electron-deficient isoxazole ring. In model C3-substituted benzisoxazole syntheses, the hydroxymethyl-to-ether conversion proceeds in 23–79% yield (2 steps) and the hydroxymethyl-to-ester conversion in 71–83% yield, establishing baseline synthetic efficiency benchmarks [1].

Synthetic methodology Functional group interconversion Parallel library synthesis Medicinal chemistry

Validated Application as Key Intermediate for Thioamidine-Based BACE1 Inhibitors in Alzheimer's Disease Drug Discovery

Benzo[c]isoxazol-3-ylmethanol is documented as an advanced key intermediate in the preparation of thioamidine analogs—a novel class of potent, low-clearance, CNS-penetrant β-secretase (BACE1) inhibitors being developed for the treatment of Alzheimer's disease . The resulting thioamidine compounds, exemplified by compound 5 (and optimized analogs 10 and 13) in the Brodney et al. series, demonstrated BACE1 inhibitory potency with IC₅₀ values in the low nanomolar range, excellent brain penetration (unbound brain-to-plasma ratio Cᵤb/Cᵤₚ = 0.7 for isoxazole 10), and robust in vivo Aβ-lowering efficacy (CeffCᵤb = 30 nM) [1]. Critically, the 2,1-benzisoxazole scaffold within the thioamidine series contributed to selectivity for BACE1 over the closely related aspartyl protease cathepsin D, addressing a persistent off-target liability that has plagued earlier BACE1 programs [1]. The final optimized isoxazole 13 achieved a >381-fold in vitro hERG therapeutic index (CeffCᵤₚ relative to hERG IC₅₀), representing a >7-fold improvement over the earlier lead [1].

Alzheimer's disease BACE1 inhibitor CNS drug discovery Thioamidine pharmacophore Neuroscience

Physicochemical Differentiation: pKa, Physical State, and Hydrogen-Bond Donor Count Versus Parent Benzo[c]isoxazole and 1,2-Benzisoxazole

The introduction of the hydroxymethyl group at C3 produces substantial shifts in key physicochemical parameters relative to the parent 2,1-benzisoxazole scaffold and its 1,2-regioisomer . The predicted pKa of benzo[c]isoxazol-3-ylmethanol is 13.37 ± 0.10, reflecting the weakly acidic nature of the primary alcohol proton . In contrast, the parent 2,1-benzisoxazole (CAS 271-58-9) has a predicted pKa of -2.03 ± 0.30, and 1,2-benzisoxazole (CAS 271-95-4) exhibits a measured pKa in the range of 2.5–3.5 . This ~15.4 log unit shift in acidity fundamentally alters the ionization state at physiological pH and the compound's behavior in reversed-phase chromatography, liquid-liquid extraction, and salt formation protocols . Additionally, the target compound contributes one hydrogen-bond donor (HBD = 1) compared to zero for both parent scaffolds, increasing topological polar surface area (TPSA) by approximately 20 Ų (from 26.03 Ų for parent 2,1-benzisoxazole to an estimated ~46 Ų for the hydroxymethyl derivative) . The parent 2,1-benzisoxazole is a liquid at ambient temperature, while the hydroxymethyl derivative is expected to be a crystalline solid based on analogous benzisoxazole methanols, affecting storage, handling, and formulation considerations .

Physicochemical properties pKa prediction Drug-likeness Chromatographic behavior Formulation

Class-Level Antiplasmodial and Antimicrobial Activity: Precedent from 3-Substituted-2,1-Benzisoxazole Congeners

While direct biological data for benzo[c]isoxazol-3-ylmethanol itself remain unpublished, a structurally proximal series of 3-substituted-2,1-benzisoxazoles (anthranils) has been systematically evaluated for antiplasmodial activity against chloroquine-resistant Plasmodium falciparum (strain FcB1) and for antimicrobial activity against representative bacterial and fungal strains, with parallel cytotoxicity assessment on MCF7 human breast cancer cells [1]. In this series, the benzo[c]isoxazol-3-ylmethylene-phenyl-amine (compound 11, imino-benzisoxazole) was identified as the best antiplasmodial hit, while benzo[c]isoxazol-3-yl-phenyl-methanone (compound 3, 3-acyl-2,1-benzisoxazole) showed activity against both P. falciparum and the Geotrichum candidum fungal strain [1]. Compound prioritization was based on calculated logP and selectivity index values (cytotoxicity IC₅₀ / antiplasmodial IC₅₀ ratio), establishing that the 2,1-benzisoxazole scaffold can achieve meaningful selectivity between parasitic and mammalian cell targets [1][2]. The 2,1-benzisoxazole scaffold more broadly has established precedent as a privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, and anti-glycation activities [2].

Antimalarial Antiplasmodial Antimicrobial resistance Neglected tropical diseases Phenotypic screening

Benzo[c]isoxazol-3-ylmethanol: Evidence-Driven Research and Industrial Application Scenarios for Procurement Decision-Making


CNS Drug Discovery: Key Intermediate for BACE1 Inhibitor Lead Optimization in Alzheimer's Disease Programs

Benzo[c]isoxazol-3-ylmethanol is the documented advanced intermediate for the thioamidine class of BACE1 inhibitors, which have demonstrated potent, low-clearance, CNS-penetrant profiles with selectivity over cathepsin D—a critical off-target liability in prior BACE1 programs [1]. Published structure-activity relationships (Brodney et al., J. Med. Chem. 2015) provide a roadmap for exploring C3-derivatized analogs, with the hydroxymethyl group serving as the anchor point for generating diverse thioamidine variants. Programs can leverage the existing co-crystal structures of lead compounds bound to both BACE1 and CYP2D6 to guide rational design, reducing the risk of CYP2D6-mediated drug-drug interactions and inadequate hERG margins [1]. The optimized isoxazole analog 13 achieved a >381-fold hERG therapeutic index, demonstrating that this chemical series can meet safety pharmacology benchmarks required for preclinical development [1].

Medicinal Chemistry Library Synthesis: C3 Diversification Hub for 2,1-Benzisoxazole-Based Compound Collections

The primary hydroxymethyl group at C3 serves as a versatile synthetic hub for constructing focused libraries of 2,1-benzisoxazole derivatives [2]. Documented transformations—esterification (71–83% yield), etherification (23–79% yield), oxidation, and halogenation—enable the rapid generation of structurally diverse analogs in 1–2 synthetic steps from the common intermediate [2]. This is particularly valuable for scaffold-hopping campaigns where the 2,1-benzisoxazole core is being evaluated as a bioisosteric replacement for benzoyl, benzimidazole, or benzothiazole pharmacophores, as previously demonstrated in acetylcholinesterase inhibitor programs where the benzisoxazole heterocycle served as an effective benzoyl bioisostere [3]. The distinct thermodynamic stability and reactivity profile of the 2,1-benzisoxazole scaffold—as established by computational aromaticity analysis—further differentiates it from the 1,2-isomer in biological systems, potentially yielding unique target engagement profiles [4].

Anti-Infective Drug Discovery: Entry Point for Antimalarial and Antimicrobial SAR Exploration

The demonstrated antiplasmodial activity of 3-substituted-2,1-benzisoxazole congeners against chloroquine-resistant P. falciparum (FcB1 strain) provides a class-level rationale for exploring the C3-hydroxymethyl variant as a starting point for antimalarial lead identification [5]. The published selectivity index methodology (cytotoxicity IC₅₀ / antiplasmodial IC₅₀ ratio) offers a validated triage cascade for rapidly assessing therapeutic windows of new derivatives [5]. The hydroxymethyl group can be converted in one step to halomethyl, aminomethyl, ether, ester, or aldehyde derivatives, each representing a distinct chemical space entry for antiplasmodial SAR, while the established MCF7 cytotoxicity assay provides a readily available counter-screen for assessing parasite-versus-host selectivity [5]. The broader benzisoxazole privileged scaffold also carries precedent for antibacterial and antifungal activity, supporting multiplexed phenotypic screening strategies [6].

Synthetic Methodology Development: Model Substrate for Investigating 2,1-Benzisoxazole Reactivity and Regioselectivity

The distinct electronic structure of the 2,1-benzisoxazole scaffold—lower thermodynamic stability than the isomeric 1,2-benzisoxazole and a unique perimeter-only π-circulation pattern—makes benzo[c]isoxazol-3-ylmethanol an informative model substrate for investigating chemo- and regio-selectivity in benzisoxazole chemistry [4]. The presence of the hydroxymethyl group introduces a competitive nucleophilic site, enabling systematic studies of chemoselectivity (O-alkylation vs. N-alkylation of the isoxazole nitrogen; oxidation of alcohol vs. ring oxidation) that are not possible with the parent scaffold [2]. Documented reactivity includes the formation of 1-alkyl-2,1-benzisoxazolium salts with trialkylorthoformates/BF₃·Et₂O—a transformation that exploits the inherent lability of the N-O bond in the 2,1-isomer . Such studies are directly relevant to industrial process chemistry groups seeking to develop scalable, selective transformations on the benzisoxazole core.

Quote Request

Request a Quote for Benzo[c]isoxazol-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.